molecular formula C18H21N3O B5733740 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine

1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine

Cat. No. B5733740
M. Wt: 295.4 g/mol
InChI Key: RAVYGUJRJHPJBO-UHFFFAOYSA-N
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Description

1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine, also known as IBZM, is a chemical compound that belongs to the benzimidazole class of compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine is based on its ability to bind to dopamine D2 receptors in the brain. This binding affinity allows for the measurement of dopamine D2 receptor availability in the brain, which is a key factor in the development of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine are primarily related to its binding affinity for dopamine D2 receptors in the brain. This binding affinity allows for the measurement of dopamine D2 receptor availability in the brain, which has important implications for the study of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine in scientific research is its well-established synthesis method and its ability to bind to dopamine D2 receptors in the brain. However, one of the limitations of using 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine is its relatively short half-life, which can limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research involving 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine. One potential future direction is the development of more stable radioligands that can be used in PET imaging studies. Another potential future direction is the exploration of the potential applications of 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine in the study of other neurological and psychiatric disorders beyond Parkinson's disease, schizophrenia, and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine involves the reaction of 2-methoxybenzylamine with 2-bromo-1-isopropylbenzimidazole in the presence of a palladium catalyst. The resulting compound is then purified through column chromatography to obtain pure 1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine. This synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is commonly used as a radioligand in positron emission tomography (PET) imaging studies to measure dopamine D2 receptor availability in the brain. This has important implications for the study of various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13(2)21-16-10-6-5-9-15(16)20-18(21)19-12-14-8-4-7-11-17(14)22-3/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVYGUJRJHPJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methoxyphenyl)methyl]-1-(propan-2-YL)-1H-1,3-benzodiazol-2-amine

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